CID 156591909

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

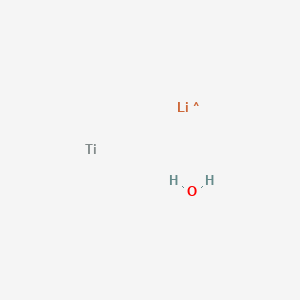

Lithium titanate is a chemical compound composed of lithium, titanium, and oxygen. It is a mixed oxide and belongs to the titanates. The most common form of lithium titanate has the chemical formula Li4Ti5O12. This compound is known for its stability and is widely used in lithium-ion batteries due to its excellent electrochemical properties .

Preparation Methods

Lithium titanate can be synthesized through various methods, including:

Solid-State Reaction: This method involves mixing lithium carbonate and titanium dioxide powders, followed by calcination at high temperatures (around 800-900°C) to form lithium titanate.

Sol-Gel Process: In this method, lithium and titanium precursors are dissolved in a solvent to form a gel.

Hydrothermal Synthesis: This involves reacting lithium and titanium precursors in an aqueous solution under high pressure and temperature to form lithium titanate.

Molten-Salt Synthesis: This method uses a molten salt medium to facilitate the reaction between lithium and titanium precursors at lower temperatures compared to the solid-state reaction.

Chemical Reactions Analysis

Lithium titanate undergoes various chemical reactions, including:

Lithium Insertion/Extraction: During the charging and discharging of lithium-ion batteries, lithium ions are inserted into and extracted from the lithium titanate structure.

Oxidation and Reduction: Lithium titanate can undergo redox reactions, where titanium ions change their oxidation state during the insertion and extraction of lithium ions.

Reaction with Electrolytes: Lithium titanate can react with electrolytes in lithium-ion batteries, leading to the formation of a solid electrolyte interphase layer.

Scientific Research Applications

Lithium titanate has numerous scientific research applications, including:

Energy Storage: It is widely used as an anode material in lithium-ion batteries due to its high stability, long cycle life, and safety features.

Nuclear Fusion: Lithium titanate is used in tritium breeding materials for nuclear fusion applications.

Ceramics: It is used as an additive in porcelain enamels and ceramic insulating bodies.

Mechanism of Action

The mechanism of action of lithium titanate in lithium-ion batteries involves the intercalation and deintercalation of lithium ions. During charging, lithium ions are inserted into the lithium titanate structure, and during discharging, they are extracted. This process involves the reduction and oxidation of titanium ions, which helps in storing and releasing energy .

Comparison with Similar Compounds

Lithium titanate is compared with other similar compounds such as:

Lithium Cobalt Oxide: Lithium cobalt oxide has a higher energy density but lower stability compared to lithium titanate.

Lithium Iron Phosphate: Lithium iron phosphate offers good thermal stability and safety but has a lower energy density compared to lithium titanate.

Lithium Manganese Oxide: Lithium manganese oxide provides a balance between energy density and stability but is less stable than lithium titanate.

Lithium titanate stands out due to its excellent stability, long cycle life, and safety features, making it a preferred choice for applications requiring high reliability and safety .

Properties

Molecular Formula |

H2LiOTi |

|---|---|

Molecular Weight |

72.8 g/mol |

InChI |

InChI=1S/Li.H2O.Ti/h;1H2; |

InChI Key |

OVAAHVQJRJYHLL-UHFFFAOYSA-N |

Canonical SMILES |

[Li].O.[Ti] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

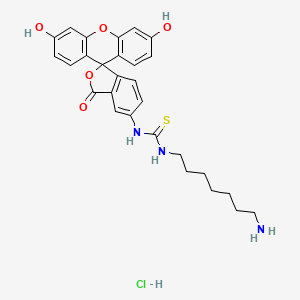

![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)

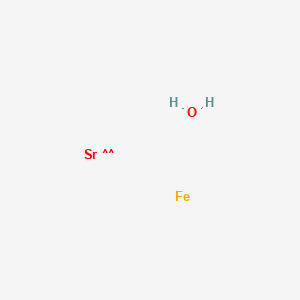

![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)

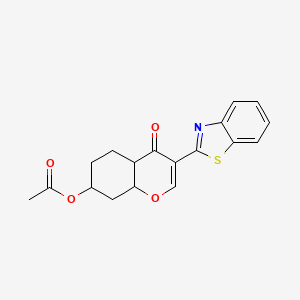

![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)

![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)